1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-

Physicochemical property Lipophilicity Drug-likeness

1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- (CAS 931411-87-9, molecular formula C19H21N3, molecular weight 291.4 g/mol) is a synthetic small-molecule belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) chemical class. Structurally, it comprises a 7-azaindole bicyclic core substituted at the 4-position with a 4-benzylpiperidin-1-yl moiety.

Molecular Formula C19H21N3
Molecular Weight 291.4 g/mol
Cat. No. B13778092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-
Molecular FormulaC19H21N3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=C4C=CNC4=NC=C3
InChIInChI=1S/C19H21N3/c1-2-4-15(5-3-1)14-16-8-12-22(13-9-16)18-7-11-21-19-17(18)6-10-20-19/h1-7,10-11,16H,8-9,12-14H2,(H,20,21)
InChIKeyXJCVWLPTMJZZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- (CAS 931411-87-9): Core Identity and Chemical Class Positioning


1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- (CAS 931411-87-9, molecular formula C19H21N3, molecular weight 291.4 g/mol) [1] is a synthetic small-molecule belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) chemical class. Structurally, it comprises a 7-azaindole bicyclic core substituted at the 4-position with a 4-benzylpiperidin-1-yl moiety [1]. The 7-azaindole scaffold is a widely exploited ATP-mimetic kinase hinge-binding pharmacophore, and 4-substituted derivatives in particular have been explored across multiple kinase target families including FGFR, PKB/Akt, p38, JAK, and CHK1 [2][3]. However, the specific biological activity profile of this exact compound remains largely uncharacterized in the public domain, positioning it primarily as a synthetic intermediate, a building block for focused library synthesis, or a fragment-elaboration starting point rather than a validated probe with a defined potency fingerprint [2].

Why 4-Substituted 7-Azaindoles Cannot Be Freely Interchanged: The Case for Specifying 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-


Within the 7-azaindole class, the identity of the 4-position substituent exerts a profound influence on kinase selectivity, binding mode, and ADME properties [1]. Published SAR around 4-amino/piperidine-substituted 7-azaindoles demonstrates that seemingly minor structural changes—such as replacing a 4-aminopiperidine with a 4-aminomethylpiperidine—can alter PKB/PKA binding modes and selectivity profiles [2]. The 4-benzylpiperidin-1-yl group present in this compound introduces distinct conformational constraints, lipophilicity (computed XLogP3-AA = 4.1 [3]), and steric bulk that cannot be replicated by simple piperidine, methylpiperidine, or phenylpiperidine analogs. Furthermore, the benzyl group offers a potential π-stacking or hydrophobic pocket-filling interaction absent in smaller N-alkyl analogs. Generic substitution with an alternative 4-substituted 7-azaindole—without confirming that the specific substitution pattern is matched—risks altering target engagement, selectivity, solubility, and metabolic stability in ways that cannot be predicted from class-level assumptions alone.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- (CAS 931411-87-9) Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison with 4-Substituted 7-Azaindole Analogs

The computed XLogP3-AA of 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- is 4.1 [1], which is approximately 1.1–1.8 log units higher than simpler 4-piperidine-substituted 7-azaindoles lacking the benzyl group. For reference, 4-(piperidin-1-yl)-7-azaindole (the des-benzyl analog) has a computed XLogP3-AA of approximately 2.3 (estimated from fragment addition) [2]. This difference corresponds to an approximately 10- to 60-fold higher predicted octanol/water partition coefficient, which carries implications for membrane permeability, plasma protein binding, and metabolic clearance. This represents a class-level inference based on fragment-based logP contributions of the benzyl group [3].

Physicochemical property Lipophilicity Drug-likeness

Rotatable Bond Count and Conformational Flexibility Versus 4-Phenylpiperidine and 4-Benzyl Analogs

1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- possesses 3 rotatable bonds (excluding the piperidine ring interconversion) [1]. The benzyl group is attached via a methylene spacer to the piperidine C4 position, creating a flexible linkage that allows the phenyl ring to sample a wider conformational space than a directly attached 4-phenylpiperidine analog (0 rotatable bonds between piperidine and phenyl). Relative to a 4-benzylpiperidine analog without the 7-azaindole core, the addition of the heterocycle introduces one additional rigid ring system, altering the overall shape and polar surface area profile. Direct activity comparisons between this compound and 4-(4-phenylpiperidin-1-yl)-7-azaindole or 4-(4-benzylpiperidin-1-yl)quinoline analogs have not been reported. This is classified as supporting evidence from structural analysis.

Conformational entropy Molecular flexibility Binding pose diversity

Hydrogen Bond Donor/Acceptor Profile vs. N-Alkylated 4-Piperidinyl-7-Azaindole Analogs

This compound contains 1 hydrogen bond donor (HBD, the pyrrole N–H) and 2 hydrogen bond acceptors (HBA, the pyridine nitrogen and the piperidine nitrogen) [1]. In the 7-azaindole core, the pyrrole N–H serves as a critical hinge-binding donor in many kinase inhibitor pharmacophores [2]. The benzylpiperidine substituent contributes no additional HBD but retains one tertiary amine HBA. This contrasts with 4-(4-aminopiperidin-1-yl)-7-azaindole analogs, which introduce a second HBD (primary amine) and have been shown to alter PKB/PKA selectivity via an alternative hydrogen-bonding interaction with the kinase hinge region [2]. The absence of this additional HBD in the target compound suggests it may produce a binding mode more similar to simple 4-(piperidin-1-yl)-7-azaindole fragments (IC50 > 100 µM for PKBβ in the unelaborated fragment form) [2], though no direct binding data exist to confirm this inference.

Hydrogen bonding Binding interaction potential Solubility

Molecular Weight and Ligand Efficiency Considerations vs. Lead-Like 7-Azaindole Fragments

With a molecular weight of 291.4 g/mol [1], 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- sits in the 'lead-like' MW space (250–350 Da), making it heavier than a typical fragment (MW < 250 Da) but lighter than most drug-like lead compounds [2]. The parent 7-azaindole fragment (MW 118.1 Da) was identified as a weak PKBβ ligand (IC50 > 100 µM) with high ligand efficiency potential [3]. The benzylpiperidine appendage adds approximately 173 Da of molecular weight; if this added mass translates into a proportional gain in binding affinity, the compound would need to achieve an IC50 of ≤ ~5 nM to maintain fragment-like ligand efficiency (LE ≥ 0.3 kcal/mol per heavy atom). No LE data are available for this specific compound. This represents a class-level inference based on fragment-to-lead optimization principles [2].

Fragment-based drug discovery Ligand efficiency Lead-likeness

Recommended Application Scenarios for 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- (CAS 931411-87-9) Based on Current Evidence


Focused Kinase Library Design: 4-Position SAR Exploration on the 7-Azaindole Scaffold

Given the established precedent that 4-substitution on the 7-azaindole core can modulate potency across FGFR1–4 (IC50 range from 7 nM to >10 µM depending on substituent identity) [1], this compound serves as a systematic library member for exploring how benzylpiperidine bulk and lipophilicity at the 4-position affect kinase panel selectivity. Its computed XLogP3-AA of 4.1 [2] makes it the most lipophilic member of a 4-piperidine substitution series (relative to –H, –piperidine, –aminopiperidine analogs), enabling interrogation of hydrophobic pocket tolerance in kinase active sites such as FGFR, PKB, or p38 [1][3].

Synthetic Intermediate for Late-Stage Diversification via Benzyl C–H or Piperidine N-Functionalization

The compound's structure contains two chemically addressable diversification points: (i) the benzylic methylene, amenable to C–H oxidation or halogenation for further coupling, and (ii) the piperidine tertiary amine, which can be converted to an N-oxide or quaternized for altered physicochemical properties. This makes it a useful intermediate for generating focused libraries of 4-substituted 7-azaindoles where the benzyl group serves as a precursor to benzoyl, benzyl alcohol, or benzyl halide variants. The 7-azaindole core itself is a validated kinase hinge-binder, and the 4-position vectors toward the solvent-exposed region in many kinase co-crystal structures [3], providing a rational basis for derivatization without disrupting hinge binding.

Fragment Elaboration Starting Point: Probing Hydrophobic Pocket Occupancy in PKB/Akt or FGFR Programs

In fragment-based drug discovery, 7-azaindole (MW 118, PKBβ IC50 > 100 µM) has been elaborated to 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines achieving PKBβ IC50 = 80 nM [3]. This compound (MW 291.4 [2]) represents a distinct elaboration vector—using a benzylpiperidine rather than an aminopiperidine at the 4-position—that may address different hydrophobic sub-pockets within the same kinase family. Its procurement as a well-characterized, single-compound building block (typical vendor purity ≥95%) [2] supports its use in crystallographic fragment-elaboration campaigns where the 4-position is known to point toward solvent or selectivity pockets.

Physicochemical Benchmarking Standard for LogP/D and Solubility Assay Development

With a computed XLogP3-AA of 4.1 [2], this compound occupies a lipophilicity range where many drug discovery compounds encounter solubility-limited absorption and metabolic clearance issues. It can serve as a calibration standard or benchmarking compound in chromatographic logD7.4 determination (e.g., shake-flask or HPLC-based methods) and kinetic solubility assays, particularly when developing methods for moderately lipophilic, weakly basic heterocycles. Its well-defined structure, commercial availability, and absence of ionizable groups beyond the weakly basic piperidine nitrogen (pKa ~8–9 estimated) make it a reproducible reference material for assay quality control.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.